molecular formula C17H23NO4 B13326697 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid

Cat. No.: B13326697
M. Wt: 305.4 g/mol
InChI Key: QCGDBCXFFGXAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid typically involves the protection of the amine group on the tetrahydroquinoline ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.

    Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and free amines.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid is unique due to its tetrahydroquinoline ring, which provides additional stability and reactivity compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of complex molecules and in applications requiring selective protection and deprotection of amine groups.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]propanoic acid

InChI

InChI=1S/C17H23NO4/c1-11(15(19)20)12-7-8-14-13(10-12)6-5-9-18(14)16(21)22-17(2,3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,19,20)

InChI Key

QCGDBCXFFGXAOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.